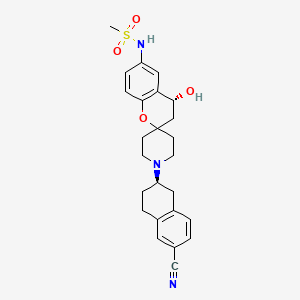

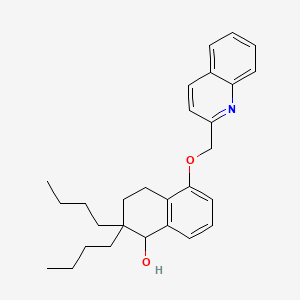

2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol

概述

描述

FR 110302 is a potent inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various immune and respiratory diseases. The compound was initially developed by Fujisawa Pharmaceutical Co., Ltd. and has shown significant potential in treating conditions such as asthma and other respiratory diseases .

准备方法

FR 110302 的合成涉及几个关键步骤:

烷基化: 该过程从使用正丁基碘在二甲氧基乙烷中存在二异丙基酰胺锂的情况下烷基化 5-甲氧基四氢萘酮开始。

水解: 使用溴化铝在回流苯中水解二烷基化化合物的甲氧基,得到酚衍生物.

醚形成: 然后通过用 2-(氯甲基)喹啉和碳酸钾处理将酚衍生物转化为醚.

还原: 使用硼氢化钠在甲醇中还原醚化合物中的酮基,得到外消旋醇.

拆分: 通过用 (S)-O-甲基扁桃酰氯酯化外消旋醇,然后对非对映异构体混合物进行色谱分离,将外消旋醇拆分为其对映异构体。

化学反应分析

FR 110302 主要经历以下类型的反应:

这些反应中常用的试剂包括二异丙基酰胺锂、溴化铝、碳酸钾、硼氢化钠和 (S)-O-甲基扁桃酰氯 . 从这些反应中形成的主要产物是导致最终产物 FR 110302 的中间体化合物 .

科学研究应用

作用机制

FR 110302 通过抑制 5-脂氧合酶发挥作用。这种酶负责将花生四烯酸转化为白三烯,白三烯是强效的炎症介质。 通过抑制这种酶,FR 110302 减少了白三烯的产生,从而减轻了哮喘等疾病的炎症和相关症状 .

相似化合物的比较

FR 110302 在其对 5-脂氧合酶的强效抑制活性方面是独一无二的。类似的化合物包括其他 5-脂氧合酶抑制剂,如齐留通和 MK-886。 FR 110302 由于其非氧化还原类型抑制和高效力而脱颖而出,在大鼠和人类模型中均具有纳摩尔 IC50 值 .

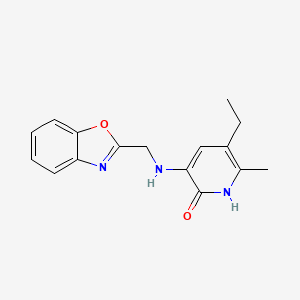

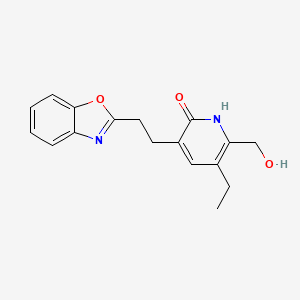

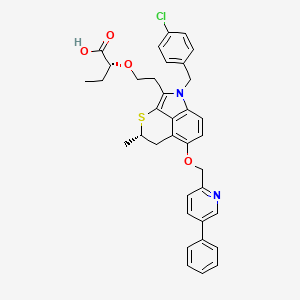

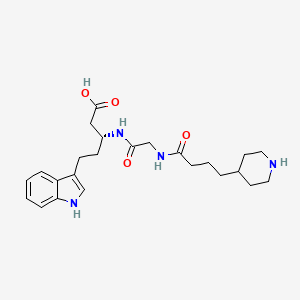

类似化合物列表:

齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。

MK-886: 一种靶向 5-脂氧合酶激活蛋白的白三烯生物合成抑制剂。

属性

CAS 编号 |

119256-94-9 |

|---|---|

分子式 |

C28H35NO2 |

分子量 |

417.6 g/mol |

IUPAC 名称 |

2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3 |

InChI 键 |

PVZFWDHLBCYJIY-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |

手性 SMILES |

CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |

规范 SMILES |

CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol FR 110302 FR-110302 FR110302 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)

![5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one](/img/structure/B1673933.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)